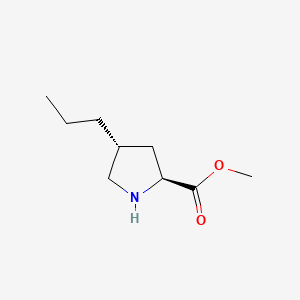

trans-Methyl 4-propylpyrrolidine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

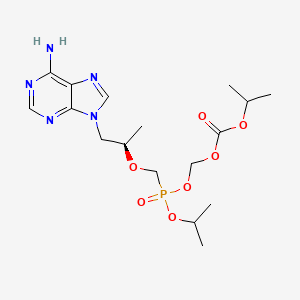

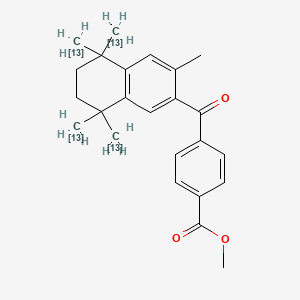

“trans-Methyl 4-propylpyrrolidine-2-carboxylate” is a chemical compound with the molecular formula C9H17NO2 . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “trans-Methyl 4-propylpyrrolidine-2-carboxylate”, involves various strategies. These include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The pyrrolidine ring in “trans-Methyl 4-propylpyrrolidine-2-carboxylate” is a five-membered nitrogen heterocycle. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine compounds are involved in various chemical reactions. For instance, the C-4 alkylation of proline with a methyl or tert-butyl group is used to lock the opposite conformation . Methyltransferases, enzymes that use S-adenosylmethionine (SAM) as an electrophilic methyl donor, play a crucial role in methylation reactions .Physical And Chemical Properties Analysis

The molecular weight of “trans-Methyl 4-propylpyrrolidine-2-carboxylate” is 171.24. More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate. It’s particularly useful in the synthesis of cinnamamides, which have shown potential in anti-inflammatory and analgesic activities. The compound’s ability to engage in reactions under mild conditions makes it valuable for constructing complex molecules .

Medicinal Chemistry

trans-Methyl 4-propylpyrrolidine-2-carboxylate: is a key ingredient in medicinal chemistry, where it’s used to design and synthesize new compounds with therapeutic potential. Its applications include the creation of molecules with neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties .

Enzymatic Catalysis

This compound has been studied in enzymatic catalysis processes. For example, it’s used in continuous-flow microreactors catalyzed by enzymes like Lipozyme® TL IM. This method offers advantages such as short residence time, easy control of the reaction process, and the possibility of catalyst recycling .

Bioreactor Applications

The compound’s stability and reactivity under controlled conditions make it suitable for use in bioreactors. It can be used to study the optimization and control of bioreactor systems, particularly in the synthesis of bioactive compounds .

Orientations Futures

The future directions for “trans-Methyl 4-propylpyrrolidine-2-carboxylate” and similar compounds involve their potential use in the design of new pyrrolidine compounds with different biological profiles . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyrrolidine scaffold is highly needed in medicinal and agricultural chemistry .

Propriétés

IUPAC Name |

methyl (2S,4R)-4-propylpyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-4-7-5-8(10-6-7)9(11)12-2/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKBKTVPICMNOV-SFYZADRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(NC1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](NC1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Methyl 4-propylpyrrolidine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate](/img/structure/B587710.png)

![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)